2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide
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Overview
Description
2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide typically involves the reaction of isonicotinic acid hydrazide with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures such as chromatography and spectroscopy would be essential to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazinecarbothioamide group under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted hydrazinecarbothioamides from nucleophilic substitution reactions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis in cancer cells. This is achieved by enhancing the activity of caspase-3, a key enzyme in the apoptotic pathway . The compound may also interact with other cellular proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known antitubercular drug with a similar isonicotinoyl group.
4-nitrophenylhydrazine: Shares the nitrophenyl and hydrazine moieties.
Hydrazinecarbothioamide derivatives: Various compounds with similar hydrazinecarbothioamide structures.
Uniqueness
2-isonicotinoyl-N-(4-nitrophenyl)-1-hydrazinecarbothioamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-(pyridine-4-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c19-12(9-5-7-14-8-6-9)16-17-13(22)15-10-1-3-11(4-2-10)18(20)21/h1-8H,(H,16,19)(H2,15,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCDRHBVTYSPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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